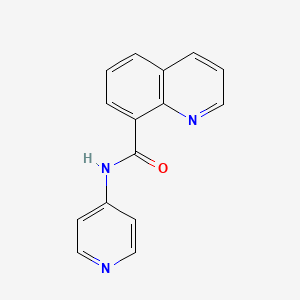![molecular formula C13H18F2NO4P B7471026 [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid, also known as DF-MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
作用機序
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor, leading to a reduction in the influx of calcium ions into the neuron. This reduction in calcium influx leads to a decrease in the release of excitatory neurotransmitters, which ultimately leads to a reduction in pain and other neurological symptoms.
Biochemical and Physiological Effects:
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has been found to have various biochemical and physiological effects. It has been found to reduce the release of glutamate, which is an excitatory neurotransmitter involved in various neurological disorders. [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has also been found to increase the release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability. Additionally, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has been found to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a molecule involved in inflammation.
実験室実験の利点と制限
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has various advantages and limitations for lab experiments. One of the major advantages is its potency and selectivity towards the NMDA receptor. This allows for precise targeting of the receptor, leading to fewer off-target effects. However, one of the major limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has a short half-life, which can limit its effectiveness in long-term studies.
将来の方向性
There are various future directions for research on [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid. One of the major directions is to investigate its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to optimize its synthesis method and improve its solubility and stability. Furthermore, investigating its potential side effects and toxicity is also an important direction for future research.
Conclusion:
In conclusion, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid is a novel compound that has shown promising results in various scientific research studies. Its unique synthesis method, potent and selective inhibition of the NMDA receptor, and potential therapeutic applications make it an important compound for further investigation. However, its limitations in solubility and stability, as well as its potential side effects and toxicity, need to be further investigated. Overall, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has the potential to be a valuable compound in the field of neuroscience and drug discovery.
合成法
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid is synthesized using a unique method that involves the reaction of 4-(difluoromethoxy)aniline with cyclohexylphosphonic dichloride. The obtained product is further purified using column chromatography to obtain the final product. This method has been optimized to yield high purity and high yield of [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid.
科学的研究の応用
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has shown potential therapeutic applications in various scientific research studies. It has been found to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has also shown potential in treating neuropathic pain and has been found to be effective in reducing pain in animal models.
特性
IUPAC Name |
[1-[4-(difluoromethoxy)anilino]cyclohexyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2NO4P/c14-12(15)20-11-6-4-10(5-7-11)16-13(21(17,18)19)8-2-1-3-9-13/h4-7,12,16H,1-3,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNYZYUKTICPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(NC2=CC=C(C=C2)OC(F)F)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)


![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)








![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)
